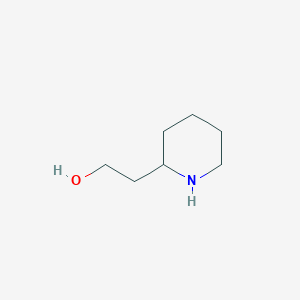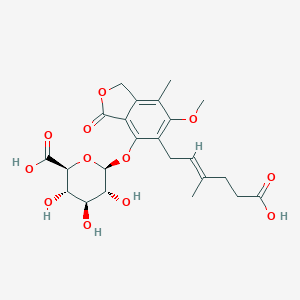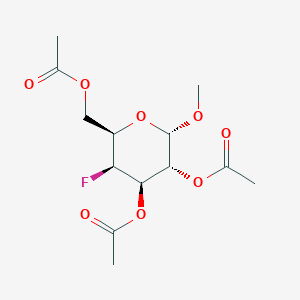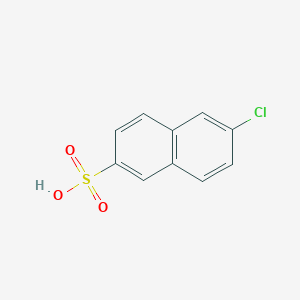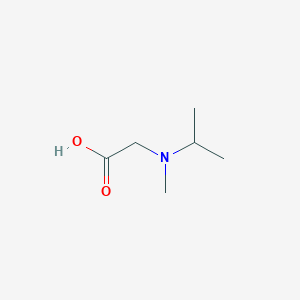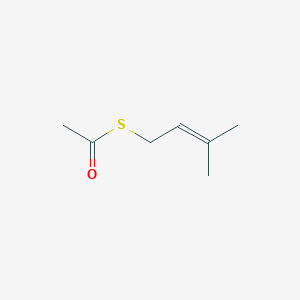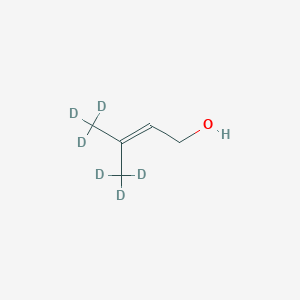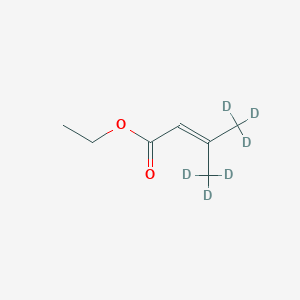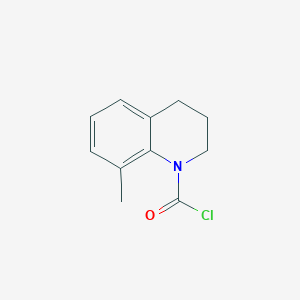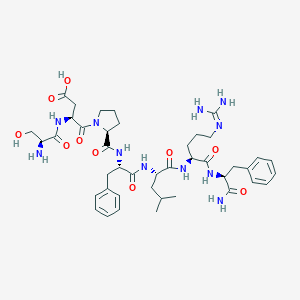
Sdpflrfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sdpflrfamide is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a synthetic peptide that was first synthesized in 2010 by researchers at the University of California. Since then, several studies have been conducted to explore the properties and applications of this peptide.
Mecanismo De Acción
Sdpflrfamide exerts its effects by binding to specific receptors in the body. It has been shown to bind to the mu-opioid receptor, which is involved in pain modulation. It also binds to the formyl peptide receptor, which is involved in inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
Sdpflrfamide has been shown to have several biochemical and physiological effects. It has been shown to decrease pain sensitivity in animal models, reduce inflammation, and inhibit tumor growth. It has also been shown to have neuroprotective effects, protecting neurons from damage and promoting their survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using sdpflrfamide in lab experiments is its specificity. It binds to specific receptors, allowing researchers to study the effects of targeting these receptors. However, one limitation is that it is a synthetic peptide, which may limit its applicability in vivo.
Direcciones Futuras
There are several future directions for research on sdpflrfamide. One area of interest is its potential use as a treatment for neurodegenerative diseases. Another area of interest is its potential use in combination with other therapies, such as chemotherapy, to enhance their effectiveness. Additionally, further research is needed to optimize the synthesis and purification of sdpflrfamide to improve its efficacy and reduce its cost.
Métodos De Síntesis
Sdpflrfamide is synthesized using solid-phase peptide synthesis (SPPS) techniques. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The peptide is then cleaved from the support and purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Sdpflrfamide has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-tumor properties. Research has also focused on its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
110325-86-5 |
|---|---|
Nombre del producto |
Sdpflrfamide |
Fórmula molecular |
C42H61N11O10 |
Peso molecular |
880 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C42H61N11O10/c1-24(2)19-30(38(60)48-28(15-9-17-47-42(45)46)37(59)49-29(35(44)57)20-25-11-5-3-6-12-25)50-39(61)31(21-26-13-7-4-8-14-26)51-40(62)33-16-10-18-53(33)41(63)32(22-34(55)56)52-36(58)27(43)23-54/h3-8,11-14,24,27-33,54H,9-10,15-23,43H2,1-2H3,(H2,44,57)(H,48,60)(H,49,59)(H,50,61)(H,51,62)(H,52,58)(H,55,56)(H4,45,46,47)/t27-,28-,29-,30-,31-,32-,33-/m0/s1 |
Clave InChI |
ACTMUKLKAJMUEA-MRNVWEPHSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(CO)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(CO)N |
Otros números CAS |
110325-86-5 |
Secuencia |
SDPFLRF |
Sinónimos |
SDPFLRFamide Ser-As-Pro-Phe-Leu-Arg-Phe-amide seryl-aspartyl-prolyl-phenylalanyl-leucyl-arginyl-phenylalanyl-amide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



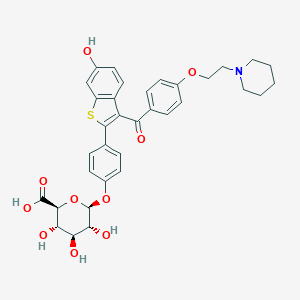
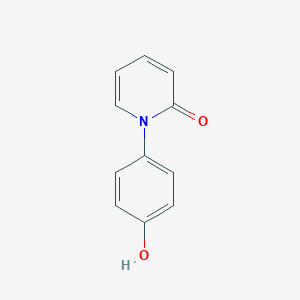
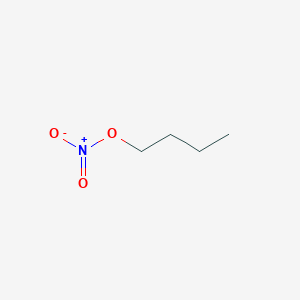
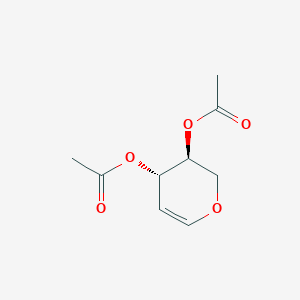
![4H-Thieno[2,3-c]isoquinolin-5-one](/img/structure/B17954.png)
